Acetobromo-alpha-D-glucuronic acid methyl ester
Overview
Description
Acetobromo-alpha-D-glucuronic acid methyl ester is a chemical compound with the empirical formula C13H17BrO9 and a molecular weight of 397.17 g/mol . It is also known by other names such as (2,3,4-Tri-O-acetyl-alpha-D-glucopyranosyl bromide)uronic acid methyl ester and Bromo-2,3,4-tri-O-acetyl-alpha-D-glucopyranuronic acid methyl ester . This compound is primarily used in the synthesis of glucuronide prodrug compounds and has applications in various fields including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Acetobromo-alpha-D-glucuronic acid methyl ester, also known as (2R,3R,4S,5S,6S)-2-Bromo-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, is primarily used for the synthesis of HMR1098-S-Glucuronide Methyl Ester . This compound is a new K-ATP-blocking agent being developed as a drug for the prevention of sudden cardiac death .
Mode of Action
It is known that it plays a crucial role in the synthesis of hmr1098-s-glucuronide methyl ester
Biochemical Pathways
Given its role in the synthesis of a k-atp-blocking agent, it can be inferred that it may influence pathways related to atp production and utilization .
Result of Action
Its role in the synthesis of a k-atp-blocking agent suggests that it may have significant effects on cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetobromo-alpha-D-glucuronic acid methyl ester can be synthesized through the acetylation of alpha-D-glucuronic acid methyl ester followed by bromination. The reaction typically involves the use of acetic anhydride and a brominating agent such as hydrobromic acid . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetobromo-alpha-D-glucuronic acid methyl ester undergoes various types of chemical reactions including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl groups or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or ammonia.
Hydrolysis: Acidic conditions often involve hydrochloric acid, while basic conditions may use sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Hydrolysis: Products include glucuronic acid derivatives and methanol.
Scientific Research Applications
Acetobromo-alpha-D-glucuronic acid methyl ester has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetobromo-alpha-D-glucuronic acid methyl ester is unique due to its specific structure that allows for targeted drug delivery through glucuronidase-mediated cleavage . This property makes it particularly valuable in the development of prodrug compounds aimed at treating localized inflammatory diseases .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8-,9-,10+,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTNLHGTLIBHHZ-SVNGYHJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)Br)C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260289 | |
Record name | Acetobromo-α-D-glucuronic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401260289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21085-72-3 | |
Record name | Acetobromo-α-D-glucuronic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21085-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021085723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetobromo-α-D-glucuronic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401260289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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